2-amino-N-[(2-cyanophenyl)methyl]-N-cyclopropylpropanamide
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Overview
Description
(S)-2-Amino-N-(2-cyanobenzyl)-N-cyclopropylpropanamide is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a cyclopropyl group, an amino group, and a cyanobenzyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-cyanobenzyl)-N-cyclopropylpropanamide typically involves multi-step organic reactions. One common approach is to start with the appropriate cyclopropylamine and react it with a cyanobenzyl halide under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization would be common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-cyanobenzyl)-N-cyclopropylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the cyanobenzyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
(S)-2-Amino-N-(2-cyanobenzyl)-N-cyclopropylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-cyanobenzyl)-N-cyclopropylpropanamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The cyclopropyl group provides rigidity to the molecule, enhancing its binding affinity to the target sites. The cyanobenzyl moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Cyanobenzyl ethanethioate
- (S)-alpha-(2-Cyanobenzyl)proline·HCl
Uniqueness
(S)-2-Amino-N-(2-cyanobenzyl)-N-cyclopropylpropanamide is unique due to its combination of a cyclopropyl group and a cyanobenzyl moiety. This structural arrangement provides distinct chemical and physical properties, such as increased rigidity and specific binding interactions, which are not commonly found in other similar compounds. This uniqueness makes it valuable in the development of specialized pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C14H17N3O |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-amino-N-[(2-cyanophenyl)methyl]-N-cyclopropylpropanamide |
InChI |
InChI=1S/C14H17N3O/c1-10(16)14(18)17(13-6-7-13)9-12-5-3-2-4-11(12)8-15/h2-5,10,13H,6-7,9,16H2,1H3 |
InChI Key |
DBQBXYUWXVSGOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=CC=CC=C1C#N)C2CC2)N |
Origin of Product |
United States |
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